molecular formula C48H84O2 B608458 Lanosteryl stearate CAS No. 88866-57-3

Lanosteryl stearate

Cat. No. B608458
CAS RN: 88866-57-3
M. Wt: 693.19
InChI Key: TUKMXEJSUKIWJJ-RYLCTOKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lanosteryl stearate is a fatty acid.

Scientific Research Applications

1. Stereospecific Synthesis and Labeling

Lanosteryl stearate, derived from lanosterol, has been used in stereospecific synthesis. A study by Nicotra, Ronchetti, and Russo (1978) demonstrated the synthesis of Δ24-sterols labeled on the 26- or 27-methyl group, using lanosteryl acetate. This process is crucial for creating specifically labeled compounds for research purposes, particularly in the study of sterols and their biological activities (Nicotra, Ronchetti, & Russo, 1978).

2. Membrane Properties Study

A 2006 study by Henriksen et al. explored the effects of lanosterol, the biosynthetic precursor of cholesterol and ergosterol, on lipid bilayers. This research is significant for understanding how different sterols, including derivatives like lanosteryl stearate, affect the physical properties of cell membranes, which is crucial for developing targeted therapies for various diseases (Henriksen et al., 2006).

3. Analgesic and Anti-inflammatory Activities

Research on lanosteryl compounds, including lanosteryl stearate, has revealed their potential in analgesic and anti-inflammatory applications. Raga et al. (2011) demonstrated the significant analgesic and anti-inflammatory activities of triterpenes and sterols from Syzygium samarangense, which can lead to the development of new treatments for pain and inflammation (Raga et al., 2011).

4. Cytoplasmic Maturation in Oocytes

Lanosterol, and by extension, its derivatives like lanosteryl stearate, play a role in the cytoplasmic maturation of oocytes, as indicated by a study conducted by Lee et al. (2016). This research is crucial for improving reproductive technologies and understanding sterol's role in cellular processes (Lee et al., 2016).

5. Plant Bioassays and Auxin-like Activity

Smith and Staden's 1978 study revealed that lanosteryl and other steryl glucosides displayed auxin-like activity in certain plant bioassays. This finding is significant for agricultural and botanical research, particularly in understanding plant growth and development (Smith & Staden, 1978).

6. Discovery of Therapeutic Compounds' Modes of Action

Lanosterol synthase, closely related to lanosteryl stearate, was identified as a target of therapeutic compounds in a genome-wide screen by Lum et al. (2004). Understanding the modes of action of such compounds is crucial for developing safer and more effective therapies (Lum et al., 2004).

7. Cardioprotective Potential

Mosa et al. (2016) studied the cardioprotective potential of a lanosteryl triterpene, highlighting its ability to minimize myocardial injury. This research is vital for developing new treatments for cardiovascular diseases (Mosa et al., 2016).

8. Antihyperglycemic Activity

The in vivo antihyperglycemic activity of lanosteryl triterpenes was demonstrated by Mosa et al. (2015), indicating their potential in diabetes management (Mosa et al., 2015).

properties

CAS RN

88866-57-3

Product Name

Lanosteryl stearate

Molecular Formula

C48H84O2

Molecular Weight

693.19

IUPAC Name

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-((R)-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl stearate

InChI

InChI=1S/C48H84O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-44(49)50-43-33-34-46(7)40-32-36-47(8)39(38(4)27-25-26-37(2)3)31-35-48(47,9)41(40)29-30-42(46)45(43,5)6/h26,38-39,42-43H,10-25,27-36H2,1-9H3/t38-,39-,42+,43+,46-,47-,48+/m1/s1

InChI Key

TUKMXEJSUKIWJJ-RYLCTOKJSA-N

SMILES

CC1(C)[C@@H](OC(CCCCCCCCCCCCCCCCC)=O)CC[C@]2(C)C3=C([C@@]4(CC[C@@H]([C@]4(CC3)C)[C@H](C)CC/C=C(C)\C)C)CC[C@@]12[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lanosteryl stearate; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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